3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide
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Overview
Description
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide is a complex organic compound that features a pyrimidine ring substituted with methyl and methylsulfanyl groups, and a propanamide moiety linked to a dimethylphenoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and thiourea under acidic conditions.
Substitution Reactions:
Amide Bond Formation: The final step involves the formation of the amide bond between the pyrimidine derivative and the 2-(2,6-dimethylphenoxy)ethylamine. This can be accomplished using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, bromine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: The compound can be used to study the interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: It may serve as a building block for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: A related compound with a similar pyrimidine core but different substituents.
2,6-Dimethylphenoxyacetic acid: Shares the dimethylphenoxy moiety but lacks the pyrimidine ring.
Uniqueness
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide is unique due to the combination of its pyrimidine ring with methylsulfanyl and dimethylphenoxyethyl groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-13-7-6-8-14(2)19(13)25-12-11-21-18(24)10-9-17-15(3)22-20(26-5)23-16(17)4/h6-8H,9-12H2,1-5H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGXHVMEFTXEOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC(=O)CCC2=C(N=C(N=C2C)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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